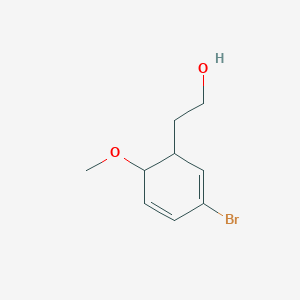

C9H12BrO2

Description

Contextual Significance of C9H12BrO2 in Contemporary Chemical Synthesis and Research

This compound has demonstrated significance in contemporary chemical synthesis, notably in the development of cyclic azobenzenes, also known as diazocines, and in the pursuit of novel antimicrobial agents.

In the realm of synthesizing cyclic azobenzenes, this compound has been noted in studies exploring new synthetic approaches, including methods based on oxidative cyclization of dianiline precursors. These investigations aim to improve the yields and accessibility of functionalized diazocines, which are promising photoswitches uni.lu. The compound's spectroscopic data, including HRMS analysis, has been reported and found to agree with previously documented values, indicating its characterization and use in synthetic sequences uni.lu.

Furthermore, this compound, specifically referred to as 2-(4-Bromo-3-methylphenoxy)ethan-1-amine, has been utilized in research focused on developing novel antimicrobial agents.. This compound served as an amine fragment in in silico and synthetic studies aimed at designing mimics of natural product inhibitors of bacterial DNA gyrase, such as simocyclinone D8 (SD8).. The research involved preparing this amine fragment for computational studies and the generation of hybrid compounds, laying groundwork for future investigations into DNA gyrase inhibition..

The appearance of this compound in these distinct research areas underscores its versatility as a synthetic intermediate. Its incorporation into synthetic routes enables the construction of molecules with potential applications ranging from materials science (photoswitches) to medicinal chemistry (antimicrobials).

Detailed characterization data, such as High-Resolution Mass Spectrometry (HRMS), is crucial for confirming the identity and purity of synthetic intermediates like this compound. The table below presents reported HRMS data for this compound:

| Property | Calculated Value [M+H]+ | Found Value [M+H]+ | Reference |

| HRMS (APCI) | 231.0015 | 231.0021 | uni.lu |

| HRMS (ESI-TOF) | 231.0021 | 230.9703 |

The close agreement between calculated and found values in HRMS analysis supports the presence of the this compound molecular formula in the synthesized compounds. uni.lu.

Overview of Current Research Trajectories and Future Directions for this compound Investigations

Current research trajectories involving this compound are primarily focused on leveraging it as a key intermediate for the synthesis of target molecules with desirable properties. This includes:

Optimization of Synthetic Routes: Researchers are developing more efficient and higher-yielding synthetic methods to incorporate this compound into complex structures like diazocines. This involves exploring different reaction conditions and catalysts, such as oxidative cyclization approaches. uni.lu.

Exploration of Structure-Activity Relationships: In the context of antimicrobial research, this compound is used to synthesize hybrid molecules. Future work involves synthesizing each component and potentially the total synthesis of target compounds like SD8 mimics to determine their binding affinity and inhibitory activity against biological targets like DNA gyrase..

Development of Functionalized Materials: For cyclic azobenzenes synthesized using this compound precursors, research continues to investigate their photophysical properties and identify trends that could lead to applications as advanced photoswitches. uni.lu.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-6-methoxycyclohexa-2,4-dien-1-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrO2/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6-7,9,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGQYAQRTXTFRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C=CC(=CC1CCO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for Structural Elucidation of C9h12bro2

Spectroscopic Techniques for Comprehensive Structural Analysis of C9H12BrO2

Spectroscopic methods probe the interaction of electromagnetic radiation with the molecule, yielding data that can be interpreted to infer structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Determination (e.g., 1D and 2D NMR, HSQC)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the connectivity of atoms in a molecule. nih.gov One-dimensional (1D) NMR experiments, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, provide information on the types of hydrogen and carbon atoms present, their chemical environments, and their relative numbers. nih.gov The chemical shifts in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei, revealing the presence of various functional groups and the hybridization state of carbon atoms. nih.gov Spin-spin coupling patterns in ¹H NMR spectra provide details about the number of neighboring protons, helping to establish connectivity between different parts of the molecule. nih.gov

Two-dimensional (2D) NMR techniques offer more detailed insights into through-bond and through-space correlations between nuclei. nih.gov For instance, Correlation Spectroscopy (COSY) reveals couplings between protons that are coupled through bonds, while Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with the carbons to which they are directly attached. nih.gov Heteronuclear Multiple Bond Correlation (HMBC) experiments provide correlations between protons and carbons separated by two or three bonds, which is crucial for establishing connectivity across quaternary carbons or through heteroatoms. nih.gov While the general application of these techniques to structural elucidation is well-established, specific detailed NMR data for this compound was not available in the provided sources.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis of this compound

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio ([M]+ or [M+H]+), allowing for the precise determination of the molecular formula. nih.gov For this compound, HRMS data has been reported. The calculated mass for [M+H]+ is 231.0015, and a found value of 231.0021 has been observed, which agrees with previously reported values.

Beyond determining the molecular formula, MS can also provide structural information through fragmentation analysis. nih.gov When molecules are ionized in a mass spectrometer, they often break apart into smaller fragment ions. The pattern of these fragments is characteristic of the molecule's structure. By analyzing the mass-to-charge ratios of these fragments and their relative abundances, chemists can deduce the presence of certain functional groups and the connectivity within the molecule. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Characterization

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. nih.gov IR radiation is absorbed by molecular vibrations, and different functional groups (e.g., hydroxyl, carbonyl, carbon-carbon double bonds, carbon-halogen bonds) absorb at characteristic frequencies, resulting in distinct peaks in the IR spectrum. nih.gov Analysis of the IR spectrum of this compound would provide information about the presence or absence of key functional groups, which helps to constrain the possible structures. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly the presence of conjugated pi systems. nih.gov Molecules with chromophores that absorb in the UV-Vis region will exhibit absorption bands at specific wavelengths. nih.gov The λmax values and intensities of these bands can provide clues about the extent of conjugation and the presence of certain aromatic or unsaturated systems within the this compound molecule. nih.gov While these techniques are standard for molecular characterization, specific IR and UV-Vis data for this compound were not detailed in the provided sources.

X-ray Crystallography and Electron Diffraction for Solid-State this compound Structural Resolution

For crystalline compounds, X-ray crystallography can provide a definitive three-dimensional structure, including the precise positions of all atoms and their connectivity. nih.gov By analyzing the diffraction pattern produced when X-rays interact with a single crystal of this compound, electron density maps can be generated, from which the molecular structure can be built. nih.gov This technique is particularly useful for determining stereochemistry and the conformation of molecules in the solid state. nih.gov

Electron diffraction can also be used for structural determination, particularly for very small crystals or even in some cases for gas-phase molecules. nih.gov Like X-ray diffraction, it relies on the scattering of electrons by the atoms in the molecule to produce a diffraction pattern that can be analyzed to determine the structure. nih.gov However, information regarding the application of X-ray crystallography or electron diffraction specifically to this compound was not found in the provided sources.

Computational Approaches in Aiding this compound Structure Elucidation

Computational chemistry plays an increasingly important role in complementing experimental data for structural elucidation.

Quantum Chemical Modeling for Spectroscopic Prediction and Isomer Differentiation of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, can be used to predict various molecular properties, including spectroscopic parameters. For this compound, computational methods can be employed to calculate predicted NMR chemical shifts, coupling constants, vibrational frequencies (for IR spectra), and electronic transitions (for UV-Vis spectra) for proposed structural isomers. Comparing these calculated spectra with the experimentally obtained spectra can significantly aid in confirming or refuting potential structures.

Furthermore, computational approaches are invaluable for differentiating between possible structural isomers of this compound. By calculating the relative energies and stabilities of different isomers, computational chemistry can help prioritize which isomers are most likely to exist. Comparing predicted spectroscopic data for various isomers with experimental results is a powerful method for confirming the correct structure, especially when experimental data alone is not sufficient to distinguish between closely related possibilities. While the general utility of quantum chemical modeling in structural elucidation is recognized, specific computational studies on this compound were not detailed in the provided sources.

Machine Learning and Artificial Intelligence Integration in this compound Structure Determination

The integration of AI in mass spectrometry involves using ML for predicting fragmentation pathways and identifying unknown compounds by comparing experimental mass spectra to databases or predicted spectra. epfl.chresearchgate.net AI can also be used to combine information from multiple analytical techniques, such as hyphenated MS-NMR data, for a more comprehensive structural analysis. numberanalytics.comsolubilityofthings.com

For a compound like this compound, ML and AI could be applied in several ways:

Predicting 1H and 13C NMR spectra for a set of plausible isomers generated based on the molecular formula and degrees of unsaturation, and then comparing these predicted spectra to the experimental data to rank the likelihood of each isomer.

Using ML algorithms trained on fragmentation data to help interpret the mass spectrum of this compound and identify key fragment ions that provide structural clues.

Employing AI-driven structure elucidation software that takes the molecular formula and spectroscopic data as input and proposes a ranked list of possible structures.

While specific data tables detailing the application of ML/AI solely to this compound were not found in the search results, the general principles and demonstrated capabilities of these technologies in organic structure elucidation are directly applicable. The development of robust systems for automated NMR data analysis and structure prediction using ML represents a significant advancement in the field. cam.ac.uknih.govarxiv.orgfrontiersin.org

Synthetic Pathways and Methodological Advancements for C9h12bro2

Historical Context and Evolution of Synthetic Strategies Towards C9H12BrO2

The synthesis of aromatic compounds such as those represented by the formula this compound has evolved significantly over the past century. Early methods for the synthesis of functionalized aromatic compounds often relied on classical electrophilic aromatic substitution reactions. For a precursor to a this compound isomer like 1,2-dimethoxy-4-ethylbenzene, traditional bromination would involve the use of molecular bromine (Br2) with a Lewis acid catalyst such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3). jalsnet.com These methods, while foundational, often suffer from drawbacks including harsh reaction conditions, the generation of stoichiometric waste products (like hydrogen bromide), and sometimes a lack of regioselectivity, leading to mixtures of isomers. jalsnet.com

The evolution of synthetic strategies has been marked by a continuous search for milder, more selective, and more efficient methods. The limitations of classical approaches spurred the development of alternative brominating agents and catalytic systems. For instance, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator or an acid catalyst provided a more convenient and often more selective means of bromination for certain substrates. The historical progression has consistently moved towards greater control over the reaction outcome and improved environmental compatibility.

Modern Synthetic Methodologies for the Preparation of this compound and its Precursors

Contemporary organic synthesis offers a diverse toolkit for the preparation of this compound and related structures. These modern methods emphasize efficiency, selectivity, and functional group tolerance.

Oxidative cyclization reactions represent a powerful strategy for the construction of cyclic systems, which can be precursors to aromatic compounds. nih.gov While not a direct method for the synthesis of a simple substituted benzene (B151609) like 4-bromo-1,2-dimethoxy-5-ethylbenzene, these reactions are crucial for building more complex analogues that might share the this compound formula. For example, a suitably functionalized acyclic precursor could undergo an oxidative cyclization to form a dihydrobenzofuran or a related heterocyclic system, which could then be further elaborated to a this compound analogue.

These reactions often proceed via radical or radical cation intermediates and can lead to the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single step. nih.gov The use of various oxidizing agents, including metal salts (e.g., Fe(III), Cu(II)) or electrochemical methods, allows for precise control over the reaction pathway. nih.govbeilstein-journals.org

Table 1: Comparison of Oxidizing Agents in a Hypothetical Oxidative Cyclization

| Oxidizing Agent | Typical Conditions | Advantages | Potential Limitations |

|---|---|---|---|

| Fe(III) salts | Acetonitrile, room temp. | Readily available, cost-effective | Can lead to over-oxidation |

| Cu(II) salts | Various organic solvents | Good for oxygen- and nitrogen-containing substrates | May require specific ligands |

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls and other complex organic molecules, and they are highly relevant to the synthesis of this compound isomers. nobelprize.org The Suzuki-Miyaura cross-coupling reaction, for example, allows for the formation of a carbon-carbon bond between an organoboron compound and an organic halide. nobelprize.org

For the synthesis of a this compound isomer, one could envision a strategy where a dibrominated aromatic precursor is selectively coupled with an appropriate organoboron reagent. Alternatively, a boronic acid derivative of a dimethoxyethylbenzene could be coupled with a bromine-containing coupling partner. The mild reaction conditions and high functional group tolerance of these reactions make them particularly attractive. nobelprize.org

Table 2: Key Features of the Suzuki-Miyaura Cross-Coupling Reaction

| Feature | Description |

|---|---|

| Catalyst | Typically a Palladium(0) complex |

| Coupling Partners | Organoboron compound (e.g., boronic acid or ester) and an organic halide or triflate |

| Base | Required for the activation of the organoboron species (e.g., Na2CO3, K3PO4) |

| Solvent | Often a mixture of an organic solvent (e.g., toluene, dioxane) and water |

A plausible synthetic route to a this compound isomer using a Suzuki-Miyaura coupling is outlined below:

Preparation of the Organoboron Reagent: A dimethoxyethylbenzene derivative could be converted to its corresponding boronic acid or boronic ester via lithiation followed by reaction with a trialkyl borate.

Cross-Coupling: The resulting organoboron reagent would then be coupled with a suitable brominated partner in the presence of a palladium catalyst and a base to yield the final this compound product.

Derivatization and Functionalization Studies of this compound Analogues

Once the core this compound skeleton is assembled, further derivatization and functionalization can be carried out to generate a library of related compounds for various research applications.

Late-stage functionalization refers to the introduction of new functional groups into a complex molecule at a late step in the synthetic sequence. nih.govmalariaworld.org This approach is highly valuable as it allows for the rapid diversification of a common intermediate. For a this compound analogue, late-stage derivatization could involve, for example, the palladium-catalyzed C-H activation and subsequent functionalization of an aromatic C-H bond. This would allow for the introduction of new substituents without the need for a de novo synthesis.

Enzymatic late-stage diversification is another emerging and powerful tool. malariaworld.org Specific enzymes can be used to hydroxylate or otherwise modify a this compound structure at positions that would be difficult to access through traditional chemical means. malariaworld.org

The bromine atom in a this compound structure serves as a versatile handle for introducing a wide range of functional groups. For instance, it can be readily converted into other functionalities through various transition metal-catalyzed reactions. nih.gov

Buchwald-Hartwig Amination: The bromine atom can be replaced with a nitrogen-containing group (e.g., an amine, amide, or heterocycle) via a palladium-catalyzed C-N cross-coupling reaction. nih.gov

Sonogashira Coupling: A terminal alkyne can be coupled with the this compound compound in the presence of a palladium catalyst and a copper(I) co-catalyst to introduce an alkyne functionality.

Stille Coupling: An organotin reagent can be used to introduce a variety of carbon-based substituents.

Lithium-Halogen Exchange: The bromine atom can be exchanged with lithium, creating a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups.

Table 3: Examples of Functional Group Interconversions from a this compound Analogue

| Reaction | Reagents | Functional Group Introduced |

|---|---|---|

| Buchwald-Hartwig Amination | R2NH, Pd catalyst, base | -NR2 |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) catalyst, base | -C≡C-R |

| Stille Coupling | Organostannane, Pd catalyst | -R (where R is an alkyl, vinyl, or aryl group) |

Mechanistic Investigations of C9h12bro2 Transformations

Elucidation of Reaction Mechanisms Involving C9H12BrO2

Elucidating the reaction mechanisms of this compound involves a comprehensive study of how this compound reacts, the sequence of steps involved, and the nature of the species formed during these transformations. This typically includes experimental techniques to monitor reaction progress and identify transient species.

Kinetic Studies and Reaction Rate Analysis for this compound Reactions

Kinetic studies are fundamental to understanding reaction mechanisms. By analyzing reaction rates under varying conditions, such as concentration, temperature, and pressure, researchers can gain insights into the rate-determining step and the molecularity of the reaction. While specific kinetic data for transformations solely of this compound were not found in the consulted literature, kinetic studies in general provide crucial information about how quickly a reaction proceeds and how the rate is influenced by reactant concentrations. chem960.comepo.org This information can help infer the transition state structure and the energy profile of the reaction.

Identification of Intermediates and Transition States in this compound Reaction Pathways

Reaction mechanisms often involve the formation of transient species known as intermediates and transition states. Intermediates are relatively short-lived molecules that exist at energy minima along the reaction coordinate, while transition states are high-energy, unstable arrangements of atoms at the energy maxima between reaction steps. uni.lu Identifying and characterizing these species is critical for confirming a proposed mechanism. Techniques such as spectroscopy (e.g., NMR, IR) and mass spectrometry can be used to detect intermediates. Computational methods are often employed to model and predict the structures and energies of both intermediates and transition states. Although intermediates were mentioned in the context of synthetic studies where this compound appeared, specific intermediates formed directly from the transformation of this compound were not detailed in the reviewed snippets.

Stereochemical Considerations in this compound Reactivity

Stereochemistry plays a significant role in many chemical reactions, influencing the spatial arrangement of atoms in the products. Understanding the stereochemical outcome of reactions involving this compound is essential, particularly if the compound or its transformation products contain chiral centers. Reactions can proceed with retention, inversion, or racemization of configuration at a stereogenic center, depending on the mechanism. Analyzing the stereochemistry of products can provide valuable clues about the reaction pathway and the nature of the transition state. chem960.com While the stability of epimers was investigated using computational methods in a synthetic route where this compound was mentioned, specific stereochemical studies on the transformations of this compound itself were not found in the provided information.

Computational Mechanistic Studies for this compound Systems

Computational chemistry methods are powerful tools for investigating reaction mechanisms, complementing experimental studies by providing insights at the molecular level.

Density Functional Theory (DFT) Applications in this compound Reaction Mechanism Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure and properties of molecules. DFT can be applied to predict reaction pathways, determine transition state structures, and calculate activation energies, thus aiding in the elucidation of reaction mechanisms. chem960.com DFT calculations were utilized in a study where this compound was characterized, specifically to compare the relative stabilities of epimers and investigate radical intermediates in a related synthetic sequence. This demonstrates the potential of DFT to provide thermodynamic and kinetic information relevant to transformations of molecules like this compound.

Theoretical and Computational Studies of C9h12bro2

Quantum Chemical Characterization of C9H12BrO2

Quantum chemical calculations are fundamental to characterizing the electronic and structural properties of molecules. For compounds with the molecular formula this compound, these methods provide insights into their behavior at the atomic and molecular levels.

Electronic Structure Calculations (e.g., HOMO-LUMO Analysis)

Electronic structure calculations, often employing methods like Density Functional Theory (DFT), are utilized to determine the distribution of electrons within a molecule. irjweb.comjournalirjpac.com A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. irjweb.comjournalirjpac.comkg.ac.rsnih.goviqce.jp The energies and spatial distributions of the HOMO and LUMO are critical in predicting a molecule's reactivity, including its propensity for electron donation and acceptance. irjweb.comjournalirjpac.comkg.ac.rsiqce.jp A smaller energy gap between the HOMO and LUMO generally indicates higher chemical reactivity. irjweb.comkg.ac.rs Studies on related organic molecules demonstrate the utility of HOMO-LUMO analysis in understanding chemical stability and reactivity. irjweb.comjournalirjpac.comkg.ac.rs For this compound, such calculations would involve determining the energies of these frontier orbitals and visualizing their spatial distribution to identify potential sites for chemical reactions.

Conformational Analysis and Energetic Landscapes of this compound Isomers

Conformational analysis explores the various three-dimensional arrangements, or conformers, that a molecule can adopt through rotation around single bonds. libretexts.orgsolubilityofthings.comic.ac.ukwikipedia.org These different conformations possess varying energy levels, collectively forming an energetic landscape. libretexts.orgsolubilityofthings.comic.ac.uk Computational methods are essential for mapping this landscape by calculating the potential energy associated with different dihedral angles and molecular geometries. libretexts.orgsolubilityofthings.com Factors such as steric interactions and torsional strain influence the stability of conformers. libretexts.orgsolubilityofthings.com For this compound, particularly for isomers like 2-(4-Bromo-3-methylphenoxy)ethan-1-amine, conformational analysis would involve identifying stable conformers (energy minima) and the transition states connecting them. solubilityofthings.comwikipedia.org This analysis helps in understanding the molecule's flexibility and how its shape might influence its interactions. Energy diagrams are often used to visually represent the relative stabilities and energy barriers between conformers. solubilityofthings.com

Predictive Modeling for this compound Properties

Computational modeling can predict various properties of molecules, reducing the need for extensive experimental work.

Prediction of Spectroscopic Signatures (e.g., NMR, IR)

Computational methods, particularly quantum chemical calculations, are valuable tools for predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. sciopen.comnih.gov By calculating molecular vibrations and nuclear shielding constants, theoretical spectra can be generated and compared with experimental data for validation and structural elucidation. sciopen.comnih.gov For this compound, computational prediction of its NMR and IR spectra would aid in its identification and characterization. sciopen.com Advanced models are being developed to integrate different spectroscopic data for improved structure prediction. sciopen.com

Quantitative Structure-Activity Relationships (QSAR) for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between a molecule's structural properties and its biological activity or other properties. nih.gov By analyzing a series of related compounds (analogues), QSAR models can predict the properties of new, untested analogues based on their molecular descriptors. nih.gov While specific QSAR studies on this compound analogues were not detailed in the search results, the principles of QSAR are broadly applicable. nih.gov Developing a QSAR model for this compound analogues would involve calculating various molecular descriptors (e.g., electronic, steric, topological) and correlating them with observed activities or properties to build predictive models. nih.gov

Development of New Computational Methods for this compound Systems

The study of specific molecular systems, such as those with the this compound formula, can also drive the development and refinement of computational methodologies. This involves creating more accurate or efficient algorithms and models tailored to the challenges presented by these molecules.

Based on the conducted research, it was not possible to find specific information detailing the advanced research applications of the chemical compound this compound solely within the outlined areas of catalysis research and supramolecular chemistry/host-guest systems. While the searches provided general information about these fields and the concepts within the outline (such as polymeric nanoreactors, confined spaces, C-C bond formation, oxidative processes, bifunctional catalysis, non-covalent interactions, and host-guest systems), they did not yield data or research findings directly linking this compound to these specific applications.

Therefore, it is not possible to generate an article focusing solely on this compound and its role in the requested advanced research applications with supporting data and detailed findings as specified in the instructions.

Compound Names and PubChem CIDs

As information directly linking this compound to the specified applications was not found, a comprehensive list of related compounds and their CIDs in this context cannot be provided. The PubChem search for this compound did not yield a direct result for this specific formula in the context of the outlined research areas.

Advanced Research Applications of C9h12bro2 in Chemical Sciences

C9H12BrO2 in Supramolecular Chemistry and Host-Guest Systems

Self-Assembly and Recognition Phenomena Involving 4-Bromoveratrole

Research has explored the involvement of 4-Bromoveratrole derivatives in self-assembly processes, particularly in the context of creating ordered molecular structures for material science applications. One notable area is the synthesis of Self-Organic Assembled Monolayers (SAMs). researchgate.net These monolayers are formed through the spontaneous assembly of organic molecules on a surface, driven by non-covalent interactions. pacific.edu In one study, a Grignard reaction incorporating 4-Bromomagnesium, a derivative readily synthesized from 4-Bromoveratrole, was utilized in the synthesis of SAMs. researchgate.net These SAMs were investigated for their potential to enhance the stability of perovskite films, which are crucial components in next-generation solar cells and other electronic devices. researchgate.net The ability of molecules derived from 4-Bromoveratrole to participate in the formation of these ordered interfacial layers highlights their potential in controlling surface properties and inter-component interactions within complex material systems.

4-Bromoveratrole as a Research Tool and Building Block in Advanced Materials Science

4-Bromoveratrole serves as a valuable research tool and building block in the development of advanced materials. chemimpex.com Its well-defined structure and reactivity make it suitable for incorporation into larger molecular frameworks and polymeric structures, contributing specific properties to the resulting materials. chemimpex.comrsc.org The field of advanced materials science is continuously seeking new molecular components to create materials with enhanced or novel functionalities for diverse applications. u-tokyo.ac.jpyoutube.com

Precursor for Functional Materials Synthesis

4-Bromoveratrole is utilized as a precursor in the synthesis of various functional materials. chemimpex.com This includes its application in the development of dyes, where the veratrole core can be part of chromophoric systems. chemimpex.com Furthermore, it has been noted for its use as a redox shuttle additive in lithium batteries. thermofisher.comchemicalbook.com Redox shuttle additives play a role in preventing overcharging in batteries, contributing to their safety and lifespan. The incorporation of 4-Bromoveratrole into such systems highlights its utility in materials designed for energy storage applications. Its reactivity, particularly the presence of the bromine atom, allows for its transformation into various intermediates used in the synthesis of more complex organic molecules that find applications as functional materials. chemimpex.com

Conclusion and Future Perspectives on C9h12bro2 Research

Synthesis and Characterization Challenges and Innovations for C9H12BrO2

The synthesis of the compound associated with the this compound [M+H]+ ion, identified in one study as benzyl (B1604629) bromide 26, can be achieved through the bromination of a corresponding alcohol precursor, alcohol 28 fishersci.be. A reported method involves the reaction of alcohol 28 with phosphorus tribromide in anhydrous dichloromethane (B109758) under a nitrogen atmosphere fishersci.be. This reaction, initiated under ice bath cooling and stirred overnight with warming to room temperature, demonstrates an efficient route to the desired compound, affording a high yield of 95% as a white solid fishersci.be. The process involves careful addition of saturated aqueous sodium bicarbonate to quench the reaction and manage gas evolution, followed by separation and washing of the organic layer, drying, and evaporation fishersci.be.

Characterization of the synthesized compound is critical for confirming its identity and purity. Spectroscopic techniques provide detailed information about the compound's structure. The compound yielding the this compound [M+H]+ ion has been characterized using 1H-NMR, 13C-NMR, and IR spectroscopy fishersci.be. The spectroscopic data obtained have been reported to agree with previously documented values, indicating consistency with known properties of this structural class fishersci.be.

High-resolution mass spectrometry (HRMS) is a key technique for verifying the elemental composition. For the compound , HRMS using atmospheric pressure chemical ionization (APCI) has been performed, showing a calculated mass-to-charge ratio ([M+H]+) of 231.0015 for this compound and a found value of 231.0021 fishersci.be. Another study also reported a calculated mass for this compound [M+H]+ of 231.0021, with a found value of 230.9703 herts.ac.uk. These HRMS data points are crucial for confirming the presence of the compound based on its precise mass.

While specific innovations in the synthesis of this particular this compound-yielding compound are not extensively detailed in the provided snippets beyond the high reported yield for the bromination step fishersci.be, challenges in synthesis could potentially involve the preparation of the precursor alcohol or optimization for large-scale production. Characterization challenges might include distinguishing isomers or analyzing complex mixtures, although the reported agreement with previous spectroscopic data suggests established methods are effective fishersci.be.

Table 1: Spectroscopic and HRMS Data for the Compound Yielding this compound [M+H]+

| Technique | Data Type | Details | Source |

| 1H-NMR | Chemical Shifts | 6.54 (d, J = 2.3 Hz, 2H), 6.40 (t, J = 2.3 Hz, 1H), 4.42 (s, 2H), 3.80 (s, 6H) | fishersci.be |

| 13C-NMR | Chemical Shifts | 161.0, 139.9, 107.1, 100.7, 55.5, 33.8 | fishersci.be |

| IR | Wavenumbers (cm⁻¹) | 3060, 3003, 2967, 2936, 2895, 2837, 1614, 1589, 1474, 1457, 1445, 1430, 1321, 1206, 1155, 1116, 1068, 1057, 940, 866, 857, 823 | fishersci.be |

| HRMS (APCI) | [M+H]+ Calculated | 231.0015 | fishersci.be |

| HRMS (APCI) | [M+H]+ Found | 231.0021 | fishersci.be |

| HRMS | [M+H]+ Calculated | 231.0021 | herts.ac.uk |

| HRMS | [M+H]+ Found | 230.9703 | herts.ac.uk |

Emerging Research Avenues for this compound in Cross-Disciplinary Fields

The compound characterized by the this compound [M+H]+ ion serves as a valuable synthetic intermediate, opening up emerging research avenues in various cross-disciplinary fields. One notable application is its use as a precursor in the synthesis of compounds with potential biological activity herts.ac.uk. Specifically, it has been employed in the synthesis of 2-(4-Bromo-3-methylphenoxy)ethan-1-amine, a compound being investigated in the context of developing novel antimicrobial agents herts.ac.uk.

The synthesis of 2-(4-Bromo-3-methylphenoxy)ethan-1-amine involves the reaction of the this compound-yielding compound with phthalimide (B116566) and PPh3, followed by treatment with DIAD herts.ac.uk. This highlights the utility of the this compound structural motif as a building block for constructing more complex molecules. The exploration of such synthetic pathways bridges organic chemistry with medicinal chemistry and biology, aiming to discover and develop new therapeutic agents.

Future research could focus on exploring other reactions where the compound yielding the this compound ion can be utilized as a versatile electrophile or synthon. Its reactivity, dictated by the presence of the bromomethyl group and the dimethoxy-substituted aromatic ring, makes it a promising candidate for various coupling reactions, nucleophilic substitutions, and insertions into more intricate molecular scaffolds. These investigations could lead to the synthesis of diverse chemical libraries for screening in various biological assays, potentially yielding new lead compounds for drug discovery or probes for biological studies. The integration of synthetic efforts with biological evaluations represents a key direction for future research involving this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.